molecular formula C18H21FN4O4 B2676806 (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 2034477-58-0

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2676806
M. Wt: 376.388
InChI Key: BWZKWLWHTJPYAU-UHFFFAOYSA-N
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Description

The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety, which is a type of azaspiro compound . Azaspiro compounds are spiro compounds in which at least one of the cyclic components is a nitrogen heterocycle .

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives are of interest due to their unique chemical structures, which have been synthesized and evaluated for various properties and potential applications. For instance, the synthesis of related compounds with fluoro and azaspiro functional groups has been explored to understand their antimicrobial activities and potential as bioactive molecules. The exploration of these compounds includes their synthesis through methods such as propargylation followed by click reactions, showcasing their versatile synthetic accessibility and potential for chemical modification to enhance bioactivity or other desired properties (Nagamani et al., 2018).

Antimicrobial Activity

Compounds bearing structural similarities to the one you're interested in have been studied for their antimicrobial properties. The synthesis of novel triazolyl and fluorophenyl derivatives has been carried out, with their structures confirmed via spectroscopic methods and their antimicrobial efficacy evaluated against a range of pathogens (Nagamani et al., 2018). These studies contribute to the search for new antimicrobial agents, highlighting the potential of fluoroaryl and triazolyl compounds in the development of novel therapeutics.

Material Science and Catalysis

In material science and catalysis, derivatives of the focal compound are explored for their potential as catalysts or in the development of new materials. For example, research into catalyst- and solvent-free synthesis techniques, particularly for compounds with fluorophenyl and triazolyl groups, reflects the ongoing interest in more environmentally friendly and efficient chemical processes. Such studies not only expand the understanding of these compounds' reactivities but also open up new avenues for their application in various industrial processes (Moreno-Fuquen et al., 2019).

Safety And Hazards

The compound may be considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c19-14-4-2-1-3-13(14)16(24)12-23-11-15(20-21-23)17(25)22-7-5-18(6-8-22)26-9-10-27-18/h1-4,11,16,24H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZKWLWHTJPYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

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